molecular formula C22H26FNO2S B3012951 1-(4-fluorophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide CAS No. 2034598-90-6

1-(4-fluorophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide

Cat. No. B3012951
CAS RN: 2034598-90-6
M. Wt: 387.51
InChI Key: YTCXRXYPADSCAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, as demonstrated in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide . This compound was synthesized from commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid through a series of nucleophilic substitution reactions and ester hydrolysis. The process achieved a total yield of 48.8%, which is a significant outcome for a multi-step synthesis. The structure of the synthesized compound was confirmed using 1H NMR and MS spectrum, ensuring the accuracy of the synthetic method . Although the compound , "1-(4-fluorophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide," is not directly synthesized in the provided papers, the methods used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential applications. The confirmation of the structure of synthesized compounds, such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, is typically achieved through spectroscopic methods like 1H NMR and mass spectrometry . These techniques allow researchers to verify the presence of specific functional groups and the overall molecular framework. The detailed structure elucidation is essential for the subsequent analysis of chemical reactions and physical properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of organic compounds can be complex and require careful optimization to achieve high yields. The synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide involved nucleophilic substitution reactions, which are a common class of reactions in organic chemistry where an electron-rich nucleophile selectively replaces an atom or a group in a molecule . Ester hydrolysis was also employed, a reaction where ester bonds are broken down by water, leading to the formation of an alcohol and an acid. These reactions are fundamental to the field of organic synthesis and are widely used in the development of pharmaceuticals and other complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers and organic compounds are determined by their molecular structure. For instance, the novel polyamides derived from 1,4-bis((4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane exhibited outstanding solubility in various solvents, which is a desirable property for processing and application in microelectronics . These polymers also formed transparent, tough, and flexible films with good mechanical properties, such as tensile strength and Young’s modulus. Additionally, they showed low dielectric constants, low water absorption, and high thermal stability, making them suitable for advanced microelectronic applications . While these properties are specific to the polyamides studied, they highlight the importance of understanding the relationship between molecular structure and material properties.

Scientific Research Applications

PET Tracers and Serotonin Receptors

One application area for compounds with similar structural features involves the development of PET (Positron Emission Tomography) tracers for imaging serotonin 5-HT(1A) receptors. Compounds with fluoroaryl groups, like the one you mentioned, have been explored for their potential as PET radioligands. These compounds are designed to bind selectively and with high affinity to 5-HT(1A) receptors, facilitating the in vivo quantification of these receptors in the context of neuropsychiatric disorders (García et al., 2014).

Synthetic Methodologies

Another research avenue involves the development of synthetic methodologies for constructing molecules with complex structures, including those with fluoroaryl and cyclopropanecarboxamide components. These methodologies often aim to establish efficient, high-yield routes for synthesizing target molecules, which can be of interest for pharmaceutical development and material science. For example, Zhou et al. (2021) established a rapid and high-yield synthetic method for a compound structurally related to your query, highlighting the ongoing interest in developing new synthetic strategies for complex molecules (Zhou et al., 2021).

Antimicrobial and Antipathogenic Activities

Research into the antimicrobial and antipathogenic activities of compounds with thiophene derivatives and fluoroaryl groups is another significant area. These compounds have been studied for their potential to interact with bacterial cells and inhibit biofilm formation, offering a promising avenue for the development of novel antimicrobial agents. Limban et al. (2011) explored the synthesis and antipathogenic activity of new thiourea derivatives, demonstrating the potential of these compounds to provide innovative solutions to microbial resistance (Limban et al., 2011).

Polymer Science

In the field of polymer science, compounds with fluoroaryl groups have been utilized as monomers or building blocks for creating high-performance polymers. These polymers exhibit desirable properties such as solubility in organic solvents, thermal stability, and potential applications in electronics, coatings, and advanced materials. For instance, Sun et al. (2016) investigated electroactive polyamides with bis(diphenylamino)-fluorene units, showcasing the potential of fluoroaryl-containing polymers in electrochromic devices and other electronic applications (Sun et al., 2016).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO2S/c1-15(25)18-8-9-19(27-18)21(10-2-3-11-21)14-24-20(26)22(12-13-22)16-4-6-17(23)7-5-16/h4-9,15,25H,2-3,10-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCXRXYPADSCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide

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